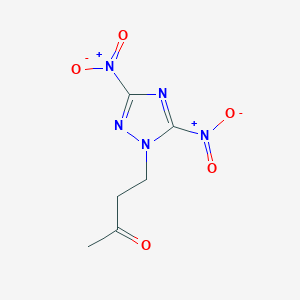

4-(3,5-dinitro-1H-1,2,4-triazol-1-yl)butan-2-one

CAS No.: 60728-90-7

Cat. No.: VC14880430

Molecular Formula: C6H7N5O5

Molecular Weight: 229.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60728-90-7 |

|---|---|

| Molecular Formula | C6H7N5O5 |

| Molecular Weight | 229.15 g/mol |

| IUPAC Name | 4-(3,5-dinitro-1,2,4-triazol-1-yl)butan-2-one |

| Standard InChI | InChI=1S/C6H7N5O5/c1-4(12)2-3-9-6(11(15)16)7-5(8-9)10(13)14/h2-3H2,1H3 |

| Standard InChI Key | NYTIEZKKTYJYDU-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CCN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

4-(3,5-dinitro-1H-1,2,4-triazol-1-yl)butan-2-one is a chemical compound with the CAS number 60728-90-7. It is a derivative of the 1,2,4-triazole ring system, which is known for its diverse applications in organic chemistry and pharmacology. The compound's structure includes a butan-2-one moiety linked to a 3,5-dinitro-1,2,4-triazole ring, making it a unique entity with potential applications in various fields.

Synthesis and Preparation

While specific synthesis details for 4-(3,5-dinitro-1H-1,2,4-triazol-1-yl)butan-2-one are not widely documented, compounds with similar structures often involve the reaction of a triazole ring with appropriate alkyl or acyl groups. The synthesis of related triazole derivatives typically involves diazotization and nitration steps for introducing nitro groups onto the triazole ring .

Biological and Pharmacological Activities

1,2,4-Triazole derivatives have been extensively studied for their biological activities, including antifungal, antibacterial, and antiviral properties . Although specific biological activity data for 4-(3,5-dinitro-1H-1,2,4-triazol-1-yl)butan-2-one is limited, its structural similarity to other active triazole compounds suggests potential applications in these areas.

Research Findings and Future Directions

Research on triazole derivatives has shown promising results in medicinal chemistry, with many compounds exhibiting potent antimicrobial activities . The presence of nitro groups in 4-(3,5-dinitro-1H-1,2,4-triazol-1-yl)butan-2-one could influence its reactivity and biological activity, potentially making it a candidate for further investigation in pharmacological studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume